2-Cyano-4-fluorobenzaldehyde chemical properties and structure
2-Cyano-4-fluorobenzaldehyde chemical properties and structure
An In-Depth Technical Guide to 2-Cyano-4-fluorobenzaldehyde: A Strategic Intermediate in Modern Synthesis
Introduction
2-Cyano-4-fluorobenzaldehyde is a trifunctional aromatic compound that has emerged as a pivotal building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its molecular architecture, featuring an aldehyde, a cyano group, and a fluorine atom strategically positioned on a benzene ring, offers a unique combination of reactive sites. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications, designed for researchers and professionals in drug development.
The significance of fluorinated aromatic aldehydes as a class of synthetic intermediates cannot be overstated. The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] Fluorine's high electronegativity influences the electronic landscape of the aromatic ring, modulating the reactivity of the aldehyde group and the ring's susceptibility to nucleophilic or electrophilic attack.[1] This often translates to enhanced metabolic stability and improved bioavailability in drug candidates.[1] The aldehyde group is a versatile functional handle for numerous transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions.[1] In 2-Cyano-4-fluorobenzaldehyde, these features are augmented by the cyano group, which can undergo hydrolysis or participate in cycloadditions, further expanding its synthetic utility.
Molecular Structure and Physicochemical Properties
The unique reactivity of 2-Cyano-4-fluorobenzaldehyde stems directly from the interplay of its three functional groups. The electron-withdrawing nature of the aldehyde (-CHO) and cyano (-CN) groups, combined with the inductive and mesomeric effects of the fluorine (-F) atom, creates a distinct electronic profile on the aromatic ring. This influences the molecule's reactivity, particularly the susceptibility of the fluorine atom to nucleophilic aromatic substitution (SNAr) and the electrophilicity of the aldehyde's carbonyl carbon.
Table 1: Core Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 77532-90-2 | [1][2] |
| Molecular Formula | C₈H₄FNO | |
| Molecular Weight | 149.12 g/mol | |
| Appearance | Solid | |
| InChI Key | BCALQXIOWJBFIQ-UHFFFAOYSA-N | |
| SMILES String | Fc1ccc(C=O)c(c1)C#N |
Structural Visualization
The spatial arrangement of the functional groups is key to understanding the molecule's behavior in chemical reactions.
Caption: Molecular structure of 2-Cyano-4-fluorobenzaldehyde.
Reactivity and Synthetic Pathways
2-Cyano-4-fluorobenzaldehyde is a versatile precursor for advanced organic molecules, especially biologically active heterocyclic compounds.[1] Its utility is derived from the distinct reactivity of its functional groups.
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Aldehyde Group: Serves as a primary site for condensation reactions, enabling the construction of larger molecular frameworks. It readily participates in Knoevenagel condensations, Wittig reactions, and reductive aminations.
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Fluorine Atom: The fluorine at position 4 is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles (e.g., amines, thiols) to build molecular diversity.
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Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, providing another avenue for molecular elaboration.
Established Synthetic Pathways
The synthesis of this compound can be accomplished via several routes, often starting from more common precursors like halogenated benzaldehydes or fluorobenzonitriles. A common laboratory-scale approach involves nucleophilic aromatic substitution (SNAr) on a di-halogenated benzaldehyde, where one halogen is more readily displaced than the other.[1]
Caption: Generalized synthetic workflow for 2-Cyano-4-fluorobenzaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-Cyano-4-fluorobenzaldehyde make it a valuable starting material for synthesizing compounds with significant biological activity.
Synthesis of Kinase Inhibitors
A notable application is in the synthesis of kinase inhibitors. For example, it has been used as a key starting material for creating 2-arylbenzimidazoles, a scaffold found in numerous kinase-inhibiting drugs.[1] The aldehyde allows for the initial condensation reaction to form the imidazole ring, while the cyano and fluoro groups can be retained or modified to fine-tune the molecule's binding affinity and pharmacokinetic properties.
DPP-IV Inhibitors
Research has also demonstrated its use in the development of potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are used in the treatment of type 2 diabetes. A series of 2-cyano-4-fluoro-1-thiovalylpyrrolidine analogues have been synthesized, showing long-lasting activity in preclinical models.[3]
Multicomponent Reactions
The compound is highly effective in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. For instance, it can react with β-ketonitriles and secondary cyclic amines in a three-component reaction involving a Knoevenagel condensation followed by SNAr to produce highly functionalized molecules.[1]
Caption: Key applications of 2-Cyano-4-fluorobenzaldehyde in drug discovery.
Safety and Handling
As with any laboratory chemical, proper handling of 2-Cyano-4-fluorobenzaldehyde is essential. Based on available safety data sheets for structurally similar compounds like 4-fluorobenzaldehyde, the following precautions should be observed.
Table 2: Summary of Safety Information
| Hazard Type | Description & Precautionary Statements | Reference(s) |
| Acute Toxicity | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [4][5] |
| Eye Irritation | Causes serious eye irritation. Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
| Fire Hazard | Combustible material. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. | [4] |
| Storage | Store in a well-ventilated place. Keep cool. Keep containers tightly closed in a dry, cool place. | [4][6] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [4][7] |
Exemplary Experimental Protocol: Knoevenagel Condensation
This protocol describes a general procedure for a Knoevenagel condensation, a common reaction utilizing the aldehyde functionality of 2-Cyano-4-fluorobenzaldehyde to form a new carbon-carbon double bond, as demonstrated in multicomponent reactions.[8]
Objective: To synthesize an α-arylidene-β-ketonitrile derivative.
Materials:
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2-Cyano-4-fluorobenzaldehyde
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A β-ketonitrile (e.g., benzoylacetonitrile)
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A basic catalyst (e.g., piperidine or a secondary amine)
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Solvent (e.g., acetonitrile or ethanol)
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Reaction flask with reflux condenser and magnetic stirrer
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Heating mantle
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Cyano-4-fluorobenzaldehyde (1.0 equivalent) and the β-ketonitrile (1.0 equivalent) in the chosen solvent (e.g., acetonitrile).
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Catalyst Addition: Add a catalytic amount of the basic catalyst (e.g., piperidine, ~0.1 equivalents) to the stirred solution at room temperature.
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Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.
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Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure α-arylidene-β-ketonitrile product. Chromatographic purification is generally not required for this type of reaction.[8]
Conclusion
2-Cyano-4-fluorobenzaldehyde stands out as a highly valuable and versatile intermediate in organic synthesis. The strategic combination of an aldehyde, a cyano group, and a fluorine atom provides multiple reactive handles for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of kinase inhibitors, DPP-IV inhibitors, and various heterocyclic systems underscores its importance to the drug discovery and development pipeline. A thorough understanding of its chemical properties, reactivity, and handling requirements enables chemists to fully leverage its synthetic potential in the creation of novel and impactful molecules.
References
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PubMed. (2008). 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. Available from: [Link]
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MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Available from: [Link]
Sources
- 1. 2-Cyano-4-fluorobenzaldehyde | 77532-90-2 | Benchchem [benchchem.com]
- 2. 2-CYANO-4-FLUOROBENZALDEHYDE | 77532-90-2 [chemicalbook.com]
- 3. 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
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- 8. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines | MDPI [mdpi.com]
